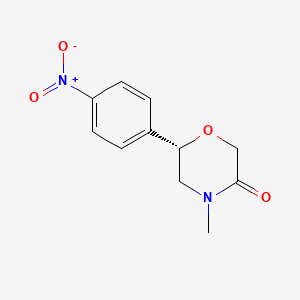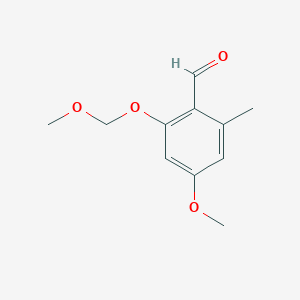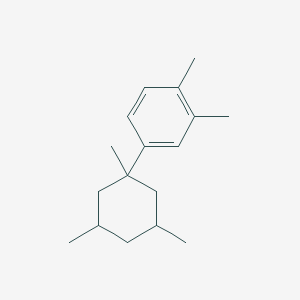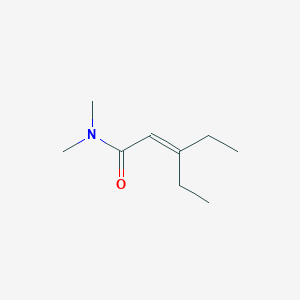![molecular formula C13H10ClN3O B14185420 2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol CAS No. 918340-59-7](/img/structure/B14185420.png)
2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chloro-substituted phenol group and a pyrrolopyridine moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving substituted pyridines and pyrroles. The chloro-substituted phenol group is then introduced through electrophilic aromatic substitution reactions. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinone derivatives, amines, and various substituted phenol derivatives. These products can further undergo additional transformations to yield more complex molecules with potential biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their normal function, leading to the disruption of signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinase activity can lead to reduced tumor growth and increased apoptosis of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Uniqueness
2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and amino groups allows for versatile reactivity and the potential to form a wide range of derivatives. Additionally, its ability to inhibit specific kinases makes it a valuable compound for therapeutic research .
Propiedades
Número CAS |
918340-59-7 |
|---|---|
Fórmula molecular |
C13H10ClN3O |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
2-chloro-5-(1H-pyrrolo[3,2-c]pyridin-4-ylamino)phenol |
InChI |
InChI=1S/C13H10ClN3O/c14-10-2-1-8(7-12(10)18)17-13-9-3-5-15-11(9)4-6-16-13/h1-7,15,18H,(H,16,17) |
Clave InChI |
NLVRLGUUTIZZRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC=CC3=C2C=CN3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)





![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)


